molecular formula C5H11ClN2 B3009353 N-amino-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 89715-32-2

N-amino-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3009353
CAS No.: 89715-32-2
M. Wt: 134.61
InChI Key: SZCMIMLOFSGXQX-UHFFFAOYSA-N
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Description

N-amino-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the chemical formula C5H11ClN2 It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms

Biochemical Analysis

Biochemical Properties

N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be metabolized into 1-methyl-4-phenylpyridinium (MPP+), which produces free radicals in the body, leading to oxidative stress . Therefore, MPP+ is often considered the active metabolite of this compound .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . In dopaminergic neurons, this compound blocks the mitochondrial complex I, leading to mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism to MPP+, which then produces free radicals in the body, leading to oxidative stress . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that produce free radicals, leading to oxidative stress . This involves interactions with enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For example, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis of tetrahydropyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-amino-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other tetrahydropyridine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include borohydride reagents for reduction, and various oxidizing agents such as hydrogen peroxide for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Comparison with Similar Compounds

N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c6-7-4-2-1-3-5-7;/h1-2H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCMIMLOFSGXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89715-32-2
Record name 1,2,3,6-tetrahydropyridin-1-amine hydrochloride
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